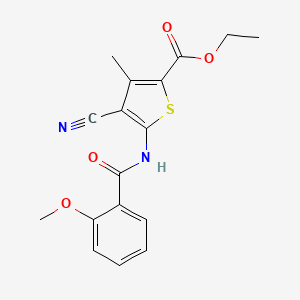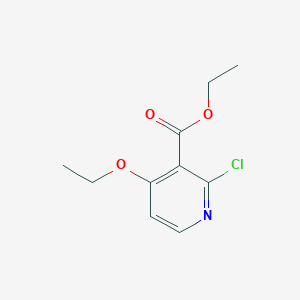![molecular formula C8H21N3 B2772615 N',N'-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine CAS No. 1211452-85-5](/img/structure/B2772615.png)
N',N'-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine” is an important type of low-level fatty diamine compound. It is mainly used in the production of dyes, D213 ion exchange resins, and can also be used as an epoxy resin curing agent and promoter, gasoline additive, plastic antistatic agent, lubricating oil detergent, antioxidant, emulsifier, fabric softener, oil and cyanide-free zinc plating additive, asphalt anti-stripping agent, fiber and leather treatment agent, and bactericide .
Synthesis Analysis
“N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine” is usually synthesized by the reaction of 1,3-dibromopropane and methylamine under alkaline conditions. The specific steps are to first add 1,3-dibromopropane and methylamine to a suitable solvent, then add an alkali such as sodium hydroxide (NaOH), stir the mixed solution and control the temperature, after the reaction product precipitates, it is purified by crystallization or distillation to obtain "N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine" .Molecular Structure Analysis
The molecular structure of “N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine” can be found in various databases such as the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine” include a melting point of -78.72°C, a boiling point of 145 °C (lit.), a density of 0.817 g/mL at 25 °C (lit.), and a refractive index of n 20/D 1.438 (lit.). It is fully miscible in water .Applications De Recherche Scientifique
Molecular Interactions and Atmospheric Chemistry
N',N'-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine and its derivatives play a significant role in atmospheric chemistry. Research conducted by Elm et al. (2016) highlights the strong hydrogen-bonded molecular interactions between atmospheric diamines, including this compound, and sulfuric acid. These interactions are pivotal for understanding the formation of new atmospheric particles, with certain diamines providing similar or even more favorable reaction free energies compared to well-studied monoamines like dimethylamine. The study provides insights into how these diamines, particularly those with secondary amino groups, can efficiently stabilize sulfuric acid complexes, potentially impacting atmospheric particle formation processes (Elm et al., 2016).
Chemical Synthesis and Reactivity
Another aspect of scientific research on this compound focuses on its reactivity and potential applications in chemical synthesis. For instance, research by Ewin and Hill (1979) on bis(thioimidates) involves the synthesis and characterization of compounds related to this compound. These studies contribute to our understanding of the structural properties and reactivity of such compounds, which can be crucial for developing new materials and chemical processes (Ewin & Hill, 1979).
Magnetic Properties and Coordination Chemistry
Further, the unique properties of this compound derivatives are explored in coordination chemistry and materials science. Chattopadhyay et al. (2007) synthesized a novel thiocyanato-bridged one-dimensional nickel(II) polymer using a derivative of this compound. This research reveals the compound's metamagnetic properties and its potential applications in designing new magnetic materials (Chattopadhyay et al., 2007).
Environmental and Green Chemistry
The application of this compound in environmental science and green chemistry is another area of interest. Studies by Zheng et al. (2017) investigate the catalytic hydrogenation of dimethyl malonate to 1,3-propanediol using copper/silica catalysts, highlighting the role of diamine derivatives in enhancing catalytic efficiency and selectivity. This research contributes to the development of sustainable chemical processes, offering insights into the utilization of diamine-based catalysts for environmental applications (Zheng et al., 2017).
Safety and Hazards
“N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine” is an organic base compound with certain corrosiveness and irritability. It should avoid skin and eye contact and avoid inhaling vapors. When using it, appropriate personal protective equipment such as gloves, goggles, and protective clothing should be worn. It should be used in a well-ventilated place and away from fire sources to avoid the generation of dangerous gases .
Propriétés
IUPAC Name |
N',N'-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3/c1-9-6-7-10-5-4-8-11(2)3/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYYWWIGUCNXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2772538.png)
![2-((3-fluorobenzyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2772539.png)



![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2772546.png)


![4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one](/img/structure/B2772552.png)
![{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B2772553.png)

